molecular formula C12H18O3S B12925168 (R)-2-Methylbutyl 4-methylbenzenesulfonate

(R)-2-Methylbutyl 4-methylbenzenesulfonate

Cat. No.: B12925168
M. Wt: 242.34 g/mol
InChI Key: HPEVJTNZYIMANV-SNVBAGLBSA-N
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Description

®-2-Methylbutyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a sulfonate group attached to a benzene ring, with a 2-methylbutyl group in the R configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methylbutyl 4-methylbenzenesulfonate typically involves the reaction of ®-2-methylbutanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, often at room temperature, and the product is purified by standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of ®-2-Methylbutyl 4-methylbenzenesulfonate can be achieved through a similar process, but with optimizations for scalability and cost-effectiveness. This may include the use of continuous flow reactors and more efficient purification methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of ®-2-Methylbutyl 4-methylbenzenesulfonate involves its interaction with nucleophiles, leading to the formation of new compounds through nucleophilic substitution reactions. The sulfonate group acts as a good leaving group, facilitating the nucleophilic attack and subsequent formation of the product . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Methylbutyl 4-methylbenzenesulfonate is unique due to its specific configuration and the presence of the 2-methylbutyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific stereochemistry and reactivity .

Properties

Molecular Formula

C12H18O3S

Molecular Weight

242.34 g/mol

IUPAC Name

[(2R)-2-methylbutyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C12H18O3S/c1-4-10(2)9-15-16(13,14)12-7-5-11(3)6-8-12/h5-8,10H,4,9H2,1-3H3/t10-/m1/s1

InChI Key

HPEVJTNZYIMANV-SNVBAGLBSA-N

Isomeric SMILES

CC[C@@H](C)COS(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCC(C)COS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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